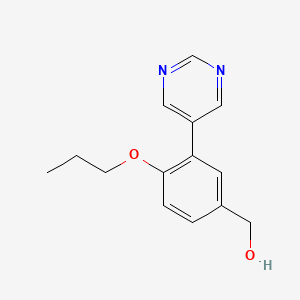![molecular formula C18H20N4O3 B3816475 1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane](/img/structure/B3816475.png)
1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane
Übersicht
Beschreibung
1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane, also known as FPMD, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as diazepanes, which are characterized by a seven-membered ring containing two nitrogen atoms. The unique structure of FPMD makes it an attractive candidate for drug development, as it exhibits a range of biological activities that could be useful in treating various diseases.
Wirkmechanismus
The mechanism of action of 1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane is still being studied, but it is believed to be related to its ability to interact with specific receptors and enzymes in the body. One proposed mechanism of action is that 1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. Another proposed mechanism is that 1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane modulates the activity of certain receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane has been found to have a range of biochemical and physiological effects. Some of the most notable effects include its ability to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, 1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane has been shown to have antioxidant properties, which could be useful in preventing oxidative damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane in lab experiments is its ability to exhibit a range of biological activities. This makes it an attractive candidate for drug development and therapeutic applications. However, one limitation of using 1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound for testing.
Zukünftige Richtungen
There are several future directions for research on 1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane. One area of research is the development of new synthetic methods that could simplify the synthesis process and make 1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane more accessible for testing. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane and its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of 1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane in human clinical trials.
Wissenschaftliche Forschungsanwendungen
1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane has been the subject of extensive scientific research due to its potential therapeutic applications. Some of the most promising areas of research include the treatment of cancer, inflammation, and neurological disorders. Studies have shown that 1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane exhibits anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, 1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Furthermore, 1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
furan-2-yl-[4-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-18(17-3-1-12-24-17)22-9-2-8-21(10-11-22)13-14-4-5-16(25-14)15-6-7-19-20-15/h1,3-7,12H,2,8-11,13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONYNWHNUHKHFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CO2)CC3=CC=C(O3)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-furoyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B3816393.png)
![7-(2,3-difluorobenzyl)-2-(3,3,3-trifluoropropanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3816404.png)

![1-[2-({[(1-ethyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B3816407.png)
![(3S*,4S*)-4-(2-naphthyl)-1-[(1-vinyl-1H-pyrazol-4-yl)methyl]piperidin-3-ol](/img/structure/B3816425.png)
![7-(3,4-difluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3816432.png)
![6-methyl-2-[2-(trifluoromethoxy)phenyl]nicotinonitrile](/img/structure/B3816434.png)
![2-ethyl-N-[2-furyl(phenyl)methyl]pyrimidine-5-carboxamide](/img/structure/B3816438.png)
![N-(3,5-dimethylisoxazol-4-yl)-4-{[2-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]methyl}benzamide](/img/structure/B3816440.png)
![1-(2-methoxyethyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B3816442.png)
![3-[(1-cyclopentyl-4-piperidinyl)oxy]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]benzamide](/img/structure/B3816445.png)
![8-[3-(cyclopentyloxy)benzyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3816452.png)
![(3aS*,5S*,9aS*)-5-(6-methoxy-2H-chromen-3-yl)-2-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B3816455.png)
